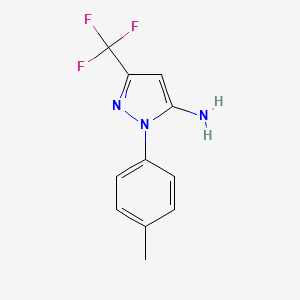
1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is a compound that features a pyrazole ring substituted with a p-tolyl group and a trifluoromethyl group. The presence of the trifluoromethyl group is particularly significant due to its influence on the compound’s chemical properties, such as increased lipophilicity and metabolic stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
The synthesis of 1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the p-tolyl and trifluoromethyl groups. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by electrophilic substitution reactions to introduce the desired substituents. Industrial production methods may involve optimized reaction conditions such as controlled temperatures, catalysts, and solvents to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols. These reactions can lead to the formation of various substituted derivatives.
Applications De Recherche Scientifique
1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-(p-tolyl)-3-(difluoromethyl)-1H-pyrazol-5-amine: This compound has a difluoromethyl group instead of a trifluoromethyl group, which may result in different chemical and biological properties.
1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-4-amine: The position of the amine group is different, which can affect the compound’s reactivity and interactions with biological targets.
1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-5-(trifluoromethyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-7-2-4-8(5-3-7)17-10(15)6-9(16-17)11(12,13)14/h2-6H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOHYQYYOOIJPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














